molecular formula C28H15N3O5 B2499747 4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-86-1

4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2499747
CAS No.: 866142-86-1
M. Wt: 473.444
InChI Key: JGURPBDDXUOIMJ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H15N3O5 and its molecular weight is 473.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Anticancer Research

4-(1,3-Benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. Abdel-fattah and Elsayed (2009) explored its potential in creating anti-cancer heterocyclic compounds, emphasizing its versatility in synthesizing a variety of derivatives with potential therapeutic applications (Abdel-fattah & Elsayed, 2009).

Spectroscopic and Structural Analysis

Research by Cetina et al. (2010) focused on the spectroscopic analysis of pyridine derivatives related to this compound. Their work involved studying the structural features of these compounds, providing essential insights into their chemical characteristics and potential applications in various fields (Cetina, Tranfić, Sviben, & Jukić, 2010).

Antimicrobial and Antioxidant Properties

Investigations into the antimicrobial and antioxidant properties of derivatives of this compound have been conducted. For instance, the work by Salem et al. (2015) and (2016) demonstrated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, a class to which our compound of interest belongs (Salem, Farhat, Errayes, & Madkour, 2015); (Salem & Errayes, 2016).

Novel Synthesis Techniques

Researchers like Wang et al. (2008) have developed innovative methods for synthesizing derivatives of this compound, illustrating the evolving techniques in chemical synthesis and the potential for creating diverse and functionally significant molecules (Wang, Wu, Li, Yao, & Tu, 2008).

Potential in Drug Discovery and Development

The compound and its derivatives have shown promise in drug discovery, particularly in the development of inhibitors for various diseases. For instance, the study by Tao et al. (2007) identified potent inhibitors for checkpoint kinase 1 (Chk1), a key enzyme in cancer cell proliferation, using derivatives of indeno[1,2-c]pyrazole, which is structurally related to our compound of interest (Tao, Li, Tong, Stewart, Chen, Bui, Merta, Park, Kovar, Zhang, Sham, Rosenberg, Sowin, & Lin, 2007).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15N3O5/c29-14-21-22(11-7-16-5-9-18(10-6-16)31(33)34)30-27-19-3-1-2-4-20(19)28(32)26(27)25(21)17-8-12-23-24(13-17)36-15-35-23/h1-13H,15H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGURPBDDXUOIMJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.